molecular formula C12H9BrN4O B3872973 N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide

N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide

Cat. No.: B3872973
M. Wt: 305.13 g/mol
InChI Key: FNIDDEAIMHWVMQ-FRKPEAEDSA-N
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Description

“N’-(3-bromobenzylidene)-2-pyrazinecarbohydrazide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group . The bromobenzylidene group indicates a benzene ring with a bromine atom and a methylene group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine ring, the carbohydrazide group, and the bromobenzylidene group . These groups would likely confer specific physical and chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These might include its toxicity, flammability, and potential for causing environmental harm .

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c13-10-3-1-2-9(6-10)7-16-17-12(18)11-8-14-4-5-15-11/h1-8H,(H,17,18)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIDDEAIMHWVMQ-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide
Reactant of Route 3
N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide
Reactant of Route 4
N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide
Reactant of Route 5
N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide
Reactant of Route 6
N'-(3-bromobenzylidene)-2-pyrazinecarbohydrazide

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